Lys01

Description

Properties

IUPAC Name |

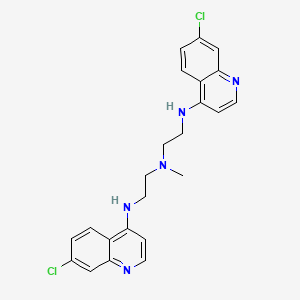

N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGQVCRQXSYPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Lys01, a Potent Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Lys01, a novel and potent lysosomotropic autophagy inhibitor. This compound, a dimeric form of chloroquine, demonstrates significantly enhanced activity in blocking the autophagic process compared to its monomeric counterparts. This document details a plausible synthetic route for this compound, provides in-depth protocols for key biological assays, and presents quantitative data on its cellular effects. The information contained herein is intended to serve as a valuable resource for researchers in the fields of autophagy, cancer biology, and drug discovery.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components.[1] This catabolic pathway plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer.[1] The inhibition of autophagy has emerged as a promising therapeutic strategy, particularly in oncology, where it can enhance the efficacy of conventional cancer therapies.[2]

This compound is a potent autophagy inhibitor that acts by impairing lysosomal function.[2] As a dimeric derivative of chloroquine, this compound exhibits superior efficacy in deacidifying lysosomes, which is a critical step for the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[1][2] This guide will explore the synthesis of this compound and the key experimental findings that underscore its potential as a valuable tool for autophagy research and as a lead compound for the development of novel therapeutics.

Discovery and Rationale

The development of this compound was driven by the need for more potent autophagy inhibitors than the existing quinoline-based drugs like chloroquine (CQ) and hydroxychloroquine (HCQ).[2] While CQ and HCQ are known to inhibit autophagy by disrupting lysosomal function, their clinical utility is often limited by the high concentrations required to achieve a therapeutic effect.[2]

The design of this compound as a dimeric form of chloroquine was based on the hypothesis that dimerization could enhance its accumulation within the acidic environment of the lysosome, leading to more potent inhibition of autophagy.[3] This design proved successful, as this compound is reported to be a more than 10-fold more potent autophagy inhibitor than HCQ.[2] The water-soluble salt of this compound, known as Lys05, exhibits equivalent biological activity and is often used in in vivo studies.[4]

Synthesis of this compound

While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of bis-aminoquinolines. The proposed synthesis involves the nucleophilic substitution of 4,7-dichloroquinoline with a custom diamine linker.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Detailed Protocol (Proposed):

-

Reaction Setup: A mixture of 4,7-dichloroquinoline (2 molar equivalents) and N1-(2-aminoethyl)-N1-methylethane-1,2-diamine (1 molar equivalent) is prepared. Phenol can be used as a solvent, or the reaction can be run neat.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically between 130°C and 180°C, and stirred for several hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If phenol was used as a solvent, it is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous base (e.g., sodium bicarbonate solution) to remove any acidic byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Biological Activity and Mechanism of Action

This compound functions as a potent autophagy inhibitor by disrupting the acidic environment of the lysosome.[4] As a weak base, this compound freely crosses cellular membranes and accumulates in the acidic lysosomes, where it becomes protonated and trapped.[6][7] This accumulation leads to an increase in the lysosomal pH (deacidification), which in turn inhibits the activity of pH-dependent lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes.[4][6][7] The blockage of this final step of the autophagic pathway results in the accumulation of autophagosomes within the cell.[2]

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data demonstrating the biological activity of this compound and its water-soluble salt, Lys05.

Table 1: IC50 Values of Lys05 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| 1205Lu | Melanoma | 3.6 |

| c8161 | Melanoma | 3.8 |

| HT-29 | Colon Cancer | 6.0 |

| LN229 | Glioblastoma | 7.9 |

Data sourced from MedchemExpress.

Table 2: Effect of this compound on Autophagy Markers

| Marker | Effect | Method of Detection |

| LC3-II/LC3-I Ratio | Dose-dependent increase | Western Blot |

| p62/SQSTM1 | Accumulation | Western Blot |

| Lysosomal pH | Increase (Deacidification) | Acridine Orange Staining / LysoSensor Dyes |

Qualitative effects are well-documented; specific quantitative data on the fold-increase for LC3-II/LC3-I ratio and p62 accumulation, and the precise change in lysosomal pH upon this compound treatment would require access to raw experimental data.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: MTT assay workflow.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency after 72 hours of growth.

-

Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound (or Lys05). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8][9]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Acridine Orange Staining for Lysosomal pH

This method utilizes the pH-sensitive fluorescent dye Acridine Orange (AO) to assess changes in lysosomal pH. In acidic compartments like lysosomes, AO aggregates and fluoresces red, while in the cytoplasm and nucleus, it remains as monomers and fluoresces green. An increase in green fluorescence and a decrease in red fluorescence indicate lysosomal deacidification.[6][7]

Caption: Acridine Orange staining workflow.

Protocol:

-

Cell Culture: Grow cells on glass coverslips or in a clear-bottom 96-well plate.

-

Treatment: Treat the cells with the desired concentration of this compound for a specified time. Include a control group treated with vehicle.

-

Staining: Remove the culture medium and incubate the cells with a solution of Acridine Orange (typically 1-5 µg/mL in serum-free medium) for 15-30 minutes at 37°C.[7]

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess dye.

-

Imaging: Immediately visualize the cells using a fluorescence microscope. Use appropriate filter sets to capture the green (excitation ~488 nm, emission ~525 nm) and red (excitation ~546 nm, emission ~650 nm) fluorescence.[6]

-

Quantification: Quantify the fluorescence intensity of the red and green channels using image analysis software. A decrease in the red/green fluorescence ratio indicates an increase in lysosomal pH.

Western Blot for LC3 and p62

This technique is used to detect changes in the levels of the autophagy-related proteins LC3 and p62. An increase in the ratio of the lipidated form of LC3 (LC3-II) to the unlipidated form (LC3-I) and an accumulation of the autophagy substrate p62 are indicative of autophagy inhibition.[10]

Caption: Western blot workflow.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for LC3 and p62, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize the p62 levels to the loading control.

Conclusion

This compound represents a significant advancement in the development of potent autophagy inhibitors. Its unique dimeric structure leads to enhanced lysosomotropic properties and a more profound inhibition of the autophagic process compared to earlier generations of quinoline-based compounds. This technical guide provides a comprehensive resource for researchers interested in utilizing this compound as a tool to investigate the role of autophagy in various biological and pathological processes. The detailed protocols and compiled data will facilitate the design and execution of experiments, ultimately contributing to a deeper understanding of autophagy and the development of novel therapeutic strategies.

References

- 1. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.mblintl.com [blog.mblintl.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral chloroquine and its analogues as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

Lys01 as a Dimeric Chloroquine Analog: An In-depth Technical Guide

Introduction

This technical guide provides a comprehensive overview of Lys01, a novel dimeric chloroquine analog, for researchers, scientists, and drug development professionals. This compound has emerged as a potent lysosomotropic agent and autophagy inhibitor with significant potential in cancer research. This document details its physicochemical properties, mechanism of action, and provides quantitative data and detailed experimental protocols for its evaluation.

Background: Autophagy and its Role in Cancer

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins through the lysosomal machinery. This catabolic process plays a dual role in cancer. In some contexts, it can suppress tumor initiation by removing damaged components. Conversely, in established tumors, autophagy can promote cancer cell survival under metabolic stress, hypoxia, and in response to chemotherapy, thereby contributing to therapeutic resistance.

Lysosomotropic Agents as Autophagy Inhibitors

Lysosomotropic agents are weak bases that can freely cross cellular membranes in their neutral state and subsequently accumulate in acidic organelles, primarily lysosomes. Upon protonation within the acidic lysosomal lumen, these agents become membrane-impermeable, leading to their accumulation and a subsequent increase in lysosomal pH. This deacidification of the lysosome inhibits the activity of pH-dependent lysosomal hydrolases, thereby blocking the final degradation step of autophagy. Chloroquine (CQ) and its derivative hydroxychloroquine (HCQ) are well-known lysosomotropic agents that are being investigated as autophagy inhibitors in clinical trials.

This compound: A Dimeric Chloroquine Analog

This compound is a novel compound designed as a dimeric form of chloroquine.[1] The rationale behind its design is based on the principle of multivalency, which has shown promise in enhancing the potency of antimalarial drugs.[2] By linking two chloroquine moieties, this compound exhibits significantly greater potency as an autophagy inhibitor compared to its monomeric counterparts.[2][3] Its water-soluble trihydrochloride salt, known as Lys05, is often used for in vivo studies due to its improved bioavailability.[4][5]

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N2-(7-Chloro-4-quinolinyl)-N1-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-N1-methyl-1,2-ethanediamine | [6] |

| Synonyms | LYS-01, LYS 01 | [6] |

| Molecular Formula | C23H23Cl2N5 | [6] |

| Molecular Weight | 440.37 g/mol | [6] |

| Appearance | White to off-white solid powder | [6] |

| CAS Number | 1391426-22-4 (free base) | [6] |

Mechanism of Action

Lysosomotropism and Lysosomal Deacidification

As a weak base, this compound readily diffuses across cellular membranes and accumulates in the acidic environment of lysosomes. Inside the lysosome, it becomes protonated, which traps it within the organelle. This accumulation leads to a significant increase in the intralysosomal pH, effectively deacidifying the lysosome.[4][7] This deacidification is more potent and sustained with this compound compared to equimolar concentrations of HCQ.[7]

Inhibition of Autophagic Flux

The primary consequence of lysosomal deacidification by this compound is the inhibition of autophagic flux. The acidic environment of the lysosome is critical for the function of various hydrolases that are responsible for the degradation of autophagic cargo. By raising the lysosomal pH, this compound inactivates these enzymes, leading to the accumulation of autophagosomes that are unable to fuse with functional lysosomes and/or have their contents degraded.[2][3] This is evidenced by an increase in the ratio of the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II) to its cytosolic form (LC3-I) and the accumulation of autophagic substrates like p62/SQSTM1.[4]

Downstream Effects on Cellular Signaling

The disruption of lysosomal function and inhibition of autophagy by this compound can have profound effects on cellular signaling pathways. One of the key pathways affected is the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a central regulator of cell growth and metabolism that is itself regulated by lysosomal nutrient sensing. Lysosomal stress induced by agents like this compound can lead to the inhibition of mTORC1 activity. This, in turn, can promote the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4][7][8] However, the sustained blockage of autophagic degradation by this compound ultimately leads to cellular stress and cytotoxicity in cancer cells that are dependent on autophagy for survival.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values significantly lower than those of hydroxychloroquine (HCQ).

| Cell Line | Cancer Type | This compound IC50 (µM) | HCQ IC50 (µM) | Time Point (h) | Reference |

| 1205Lu | Melanoma | 3.6 | >100 | 72 | [9] |

| c8161 | Melanoma | 3.8 | ~50 | 72 | [9] |

| LN229 | Glioblastoma | 7.9 | >100 | 72 | [9] |

| HT-29 | Colorectal Cancer | 6.0 | >100 | 72 | [9] |

| AsPC-1 | Pancreatic Cancer | - | ~50 | 72 | [10] |

| Hs-766T | Pancreatic Cancer | - | ~50 | 72 | [10] |

| MIAPaCa-2 | Pancreatic Cancer | - | >100 | 72 | [10] |

| PANC-1 | Pancreatic Cancer | - | >100 | 72 | [10] |

| H9C2 | Myocardium | - | 25.75 | 72 | [5] |

| HEK293 | Kidney | - | 15.26 | 72 | [5] |

| IEC-6 | Intestinal Epithelium | - | 20.31 | 72 | [5] |

| Vero | Kidney (normal) | - | 56.19 | 72 | [5] |

| ARPE-19 | Retinal Pigment Epithelium (normal) | - | 72.87 | 72 | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, or N2-(7-Chloro-4-quinolinyl)-N1-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-N1-methyl-1,2-ethanediamine, can be achieved through a convergent synthesis approach. A key step involves the nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position of the 7-chloroquinoline ring is displaced by an amine.

Precursor Synthesis: N'-(7-chloroquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine

-

Dissolve 4,7-dichloroquinoline in a suitable solvent such as dichloromethane (DCM).

-

Add N,N-dimethyl-propane-1,3-diamine to the solution.

-

Reflux the reaction mixture.

-

After cooling, the residue can be purified by dissolving in DCM and washing with aqueous sodium bicarbonate, water, and brine. The organic layer is then dried and the solvent removed to yield the precursor.

Dimerization Step (Conceptual)

A plausible route to this compound involves reacting two equivalents of a 4-chloro-7-chloroquinoline precursor with a suitable triamine linker, such as N-methyl-bis(2-aminoethyl)amine, under conditions that facilitate nucleophilic substitution.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.[2][8][11]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Assessment of Autophagy Inhibition

This technique is used to measure the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1]

-

Cell Treatment: Treat cells with this compound (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against LC3B overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.

This assay visualizes the accumulation of autophagosomes within cells.[9]

-

Cell Transfection/Transduction: Use cells stably or transiently expressing a GFP-LC3 fusion protein.

-

Treatment: Treat the cells with this compound (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 4 hours).

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde, and if desired, counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number and size of puncta indicates the accumulation of autophagosomes.

This assay distinguishes between an increase in autophagosome formation and a blockage in autophagosomal degradation.[7]

-

Cell Treatment: Treat cells with this compound (e.g., 10 µM) in the presence or absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1, 100 nM) for the last 2-4 hours of the treatment period.

-

Lysis and Immunoblotting: Perform LC3 immunoblotting as described in section 5.3.1.

-

Analysis: Compare the LC3-II levels in the different treatment groups. If this compound is an autophagy inhibitor, there will be a significant increase in LC3-II with this compound alone, and no or only a slight further increase when BafA1 is added.

Measurement of Lysosomal pH

LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments.[11][12][13]

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips.

-

Treatment: Treat cells with this compound (e.g., 10 µM) for the desired time.

-

Staining: Add LysoTracker Red DND-99 (e.g., 50-75 nM) to the cell culture medium and incubate for 30 minutes at 37°C.

-

Imaging: Observe the cells under a fluorescence microscope. A decrease in LysoTracker fluorescence intensity indicates an increase in lysosomal pH.

Signaling Pathways and Experimental Workflows

This compound Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Autophagy Inhibition Pathway by this compound

Caption: Mechanism of autophagy inhibition by this compound.

Impact of this compound on the mTORC1 Signaling Pathway

Caption: Effect of this compound-induced lysosomal stress on mTORC1 and TFEB.

Experimental Workflow for Evaluating this compound's Effect on Autophagy

Caption: Workflow for assessing the impact of this compound on autophagy.

Conclusion

This compound represents a significant advancement in the development of autophagy inhibitors. As a dimeric chloroquine analog, it demonstrates superior potency in deacidifying lysosomes and blocking autophagic flux compared to its monomeric predecessors. This enhanced activity translates to potent in vitro cytotoxicity in various cancer cell lines. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and to aid in the development of novel cancer therapies targeting the lysosome and autophagy.

References

- 1. TFEB-driven endocytosis coordinates MTORC1 signaling and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Transcription Factor TFEB Links mTORC1 Signaling to Transcriptional Control of Lysosome Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTORC1 functions as a transcriptional regulator of autophagy by preventing nuclear transport of TFEB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. mTORC1-independent TFEB activation via Akt inhibition promotes cellular clearance in neurodegenerative storage diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol — LysoTracker® Red DND-99 Live-Cell Staining �26 HCS Analysis [protocols.io]

- 13. LysoTracker | AAT Bioquest [aatbio.com]

The Role of Lys01 in Lysosomal Deacidification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lys01 is a potent synthetic autophagy inhibitor that functions through the critical mechanism of lysosomal deacidification. As a dimeric derivative of chloroquine, this compound exhibits significantly greater potency in disrupting lysosomal function and inhibiting autophagy compared to its monomeric counterparts like hydroxychloroquine (HCQ).[1][2] This enhanced activity has positioned this compound and its water-soluble salt, Lys05, as valuable tool compounds for studying autophagy and as potential therapeutic agents in oncology.[1][2][3][4] This technical guide provides an in-depth overview of the core role of this compound in lysosomal deacidification, including its mechanism of action, quantitative effects on cancer cell lines, and detailed experimental protocols for its study.

Introduction to this compound and Lysosomal Deacidification

The lysosome is a critical cellular organelle responsible for the degradation of macromolecules through the process of autophagy. This function is highly dependent on the maintenance of an acidic internal pH, typically between 4.5 and 5.0, which is optimal for the activity of lysosomal hydrolases.[5][6][7] This acidic environment is established and maintained by a proton-pumping vacuolar H+-ATPase (V-ATPase) on the lysosomal membrane.[5][6][7]

This compound is a lysosomotropic agent, meaning it preferentially accumulates within lysosomes.[2][8] Its chemical structure, featuring two aminoquinoline rings connected by a triamine linker, is crucial for its enhanced potency.[1][2] As a weak base, this compound becomes protonated within the acidic lysosome, leading to its trapping and accumulation. This process disrupts the normal proton gradient, causing a significant increase in the lysosomal pH, a phenomenon known as lysosomal deacidification.[1][3][4] The functional consequence of this deacidification is the inhibition of autophagy, as the pH-sensitive lysosomal enzymes are rendered inactive.[1][2]

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits autophagy is through the disruption of lysosomal pH. This process can be broken down into the following steps:

-

Cellular Uptake and Lysosomal Accumulation: Being a lipophilic weak base, this compound can permeate cell membranes and subsequently the lysosomal membrane.

-

Protonation and Trapping: The highly acidic environment of the lysosome leads to the protonation of the amine groups on the this compound molecule. This ionization prevents it from diffusing back across the lysosomal membrane, leading to its accumulation.

-

Lysosomal Deacidification: The continuous influx and protonation of this compound consume protons within the lysosome, leading to a gradual increase in the intra-lysosomal pH.

-

Inhibition of Lysosomal Hydrolases: The rise in pH above the optimal range for lysosomal enzymes results in their inactivation.

-

Blockade of Autophagic Flux: With the degradative capacity of the lysosome compromised, the fusion of autophagosomes with lysosomes still occurs, but the autophagic cargo is not degraded. This leads to the accumulation of autophagic vesicles within the cell, a hallmark of autophagy inhibition.[1][2]

The dimeric nature of this compound is thought to contribute to its increased potency compared to monomeric aminoquinolines like chloroquine and hydroxychloroquine.[2] This structural feature may enhance its accumulation within the lysosome and its ability to buffer the acidic environment.

Quantitative Data on this compound Activity

The following table summarizes the in vitro cytotoxic and autophagy-inhibiting activity of this compound in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |

| 1205Lu | Melanoma | 3.6 | [9] |

| c8161 | Melanoma | 3.8 | [9] |

| LN229 | Glioblastoma | 7.9 | [9] |

| HT-29 | Colon Cancer | 6.0 | [9] |

Table 1: In vitro cytotoxicity of this compound in various cancer cell lines as determined by a 72-hour MTT assay.[2][9]

Studies have shown that this compound is a significantly more potent autophagy inhibitor than HCQ. At a concentration of 10 µM, this compound demonstrates a greater than 10-fold more potent inhibition of autophagy compared to HCQ or chloroquine (CQ), as measured by the ratio of LC3-II to LC3-I.[1][10]

Experimental Protocols

Measurement of Lysosomal pH

A common method to measure lysosomal pH involves the use of ratiometric fluorescent dyes such as LysoSensor Yellow/Blue or by staining with Acridine Orange.

Protocol using LysoSensor Yellow/Blue DND-160:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound or control compounds for the specified duration (e.g., 4-24 hours).

-

Dye Loading: Remove the treatment medium and incubate the cells with 1-2 µM LysoSensor Yellow/Blue DND-160 in pre-warmed culture medium for 5-10 minutes at 37°C.

-

Washing: Gently wash the cells twice with a balanced salt solution (e.g., HBSS) or live-cell imaging buffer.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

-

For the ratiometric measurement, excite at ~340 nm and measure emission at ~440 nm (blue) and excite at ~380 nm and measure emission at ~540 nm (yellow).

-

The ratio of the yellow to blue fluorescence intensity is indicative of the lysosomal pH.

-

-

Calibration Curve: To obtain absolute pH values, a calibration curve can be generated by treating dye-loaded cells with buffers of known pH in the presence of a protonophore like nigericin.

Assessment of Autophagy Inhibition

a) LC3 Immunoblotting:

This technique measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome accumulation.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometrically quantify the bands corresponding to LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.

b) GFP-LC3 Puncta Formation Assay:

This fluorescence microscopy-based assay visualizes the accumulation of autophagosomes.

-

Cell Transfection/Transduction: Use a cell line stably expressing a GFP-LC3 fusion protein or transiently transfect cells with a GFP-LC3 plasmid.

-

Treatment: Treat the cells with this compound or control compounds.

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (optional).

-

Mount the coverslips onto microscope slides with a mounting medium containing DAPI to counterstain the nuclei.

-

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the number and size of GFP-LC3 puncta per cell. A significant increase in puncta indicates the accumulation of autophagosomes.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for the desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Caption: Mechanism of this compound-induced lysosomal deacidification and autophagy inhibition.

Caption: Experimental workflow for evaluating the effects of this compound.

Caption: Comparison of this compound and HCQ potency.

Conclusion

This compound is a powerful tool for the study of autophagy due to its potent ability to induce lysosomal deacidification. Its mechanism of action, centered on its accumulation and neutralization of the acidic lysosomal environment, leads to a robust inhibition of autophagic flux. The enhanced potency of this compound compared to clinically used agents like hydroxychloroquine makes it a valuable compound for preclinical research and highlights the potential for developing more effective autophagy inhibitors for therapeutic applications, particularly in oncology. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize and study this compound in their own investigations into the complex processes of autophagy and lysosomal biology.

References

- 1. pnas.org [pnas.org]

- 2. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Lysosomal acidification mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Lys01: A Technical Guide to Target Identification and Validation as a Lysosomal Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lys01 has emerged as a potent small molecule inhibitor of autophagy, a cellular process critical for homeostasis and implicated in numerous diseases, including cancer. As a dimeric form of chloroquine, this compound exerts its effects through the disruption of lysosomal function. This technical guide provides an in-depth overview of the target identification and validation of this compound. It details the experimental protocols used to characterize its mechanism of action, presents quantitative data on its efficacy, and illustrates the key cellular pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in the fields of autophagy, cancer biology, and drug discovery.

Introduction to this compound

This compound is a synthetic dimeric derivative of chloroquine, designed for enhanced potency as an autophagy inhibitor.[1][2] Its water-soluble salt, Lys05, is often used for in vivo studies due to its improved bioavailability.[2][3] The primary mechanism of action of this compound is the impairment of lysosomal function. By accumulating within the acidic environment of the lysosome, this compound leads to lysosomal deacidification, which in turn inhibits the activity of lysosomal hydrolases and blocks the fusion of autophagosomes with lysosomes.[3][4] This disruption of the final step of the autophagic process leads to the accumulation of autophagic vesicles and ultimately, to cell death in cancer cells that are dependent on autophagy for survival.[2][4]

Target Identification: The Lysosome

The primary target organelle of this compound is the lysosome. However, the precise molecular binding partner(s) of this compound within the lysosome have not been definitively identified and remain an area of active investigation. The strategy for identifying the direct molecular target of this compound would likely involve chemical proteomics approaches.

Proposed Experimental Workflow for Target Identification

A common strategy for identifying the molecular target of a small molecule is through affinity purification coupled with mass spectrometry.

Target Validation: Confirming Autophagy Inhibition

The validation of this compound as an autophagy inhibitor has been demonstrated through a series of key experiments that assess the blockade of the autophagic flux. These experiments provide functional evidence of target engagement by demonstrating the downstream cellular consequences of lysosomal dysfunction.

Quantitative Data

The potency of this compound has been evaluated in various cancer cell lines, demonstrating significantly greater cytotoxicity compared to its monomeric precursor, hydroxychloroquine (HCQ).

| Cell Line | This compound IC50 (µM) | Reference |

| 1205Lu (Melanoma) | 3.6 | [1] |

| c8161 (Melanoma) | 3.8 | [1] |

| LN229 (Glioblastoma) | 7.9 | [1] |

| HT-29 (Colon Cancer) | 6.0 | [1] |

This compound is reported to be approximately 10-fold more potent than HCQ at inhibiting autophagy.[4] This increased potency is reflected in the more pronounced accumulation of autophagic vesicles at lower concentrations compared to HCQ.[2]

Experimental Protocols for Validation

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24 to 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

This technique is used to detect the accumulation of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1.

Protocol:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3-II/LC3-I ratio and p62 levels indicates a blockage in autophagic degradation.

This fluorescence microscopy-based assay visualizes the accumulation of autophagosomes.

Protocol:

-

Transfect cells with a GFP-LC3 expression plasmid.

-

Seed the transfected cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Visualize the GFP-LC3 puncta using a fluorescence microscope. An increase in the number and size of GFP-LC3 puncta per cell indicates the accumulation of autophagosomes.

TEM provides ultrastructural evidence of the accumulation of autophagic vesicles.

Protocol:

-

Treat cells with this compound.

-

Fix the cells in a solution of 2.5% glutaraldehyde and 2% paraformaldehyde.

-

Post-fix the cells in 1% osmium tetroxide.

-

Dehydrate the cells in a graded series of ethanol concentrations.

-

Embed the cells in resin and prepare ultrathin sections.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope. A significant increase in the number and size of double-membraned autophagosomes confirms the inhibition of autophagy.

Signaling Pathways Modulated by this compound

By disrupting lysosomal function, this compound is predicted to impact key cellular signaling hubs that are regulated by the lysosome, primarily the mTORC1 and AMPK pathways. While direct studies on this compound's effects on these pathways are limited, the known consequences of lysosomal dysfunction allow for the formulation of a logical framework for its signaling impact.

The mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth and metabolism and is activated on the lysosomal surface in response to nutrient availability. Lysosomal dysfunction is known to inhibit mTORC1 signaling.

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated in response to low cellular energy levels. Recent studies have shown that AMPK can also be activated by lysosomal damage.

Regulation of TFEB

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. Its activity is controlled by its subcellular localization, which is in turn regulated by phosphorylation, primarily by mTORC1. Under normal conditions, active mTORC1 phosphorylates TFEB, leading to its retention in the cytoplasm. Inhibition of mTORC1, as is predicted with this compound treatment, would lead to TFEB dephosphorylation and translocation to the nucleus, where it would activate the transcription of genes involved in lysosomal biogenesis and autophagy as a compensatory response.

Conclusion

This compound is a potent autophagy inhibitor that has been validated through a variety of cellular and molecular assays. Its mechanism of action is centered on the disruption of lysosomal function, leading to a blockage of autophagic flux and subsequent cancer cell death. While the direct molecular target of this compound within the lysosome is yet to be fully elucidated, the functional consequences of its activity are well-characterized. The predicted modulation of key signaling pathways such as mTORC1 and AMPK provides a framework for understanding its broader cellular effects. This technical guide provides researchers with the necessary information to utilize this compound as a tool to study autophagy and to explore its therapeutic potential in diseases where autophagy is a key dependency. Further research into the precise molecular interactions of this compound will undoubtedly provide deeper insights into the regulation of lysosomal function and autophagy.

References

- 1. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 2. researchgate.net [researchgate.net]

- 3. Affinity purification of soluble lysosomal proteins for mass spectrometric identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The post‐translational regulation of transcription factor EB (TFEB) in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Research on Lys01 in Cancer Cells: A Technical Guide

Abstract: Lys01 and its water-soluble salt, Lys05, are potent lysosomotropic compounds that have demonstrated significant antitumor activity in various cancer models.[1] As inhibitors of autophagy, they disrupt critical cellular homeostasis mechanisms that cancer cells rely on for survival and proliferation. This document provides an in-depth technical overview of the fundamental research on this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization. The content is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeting lysosomal pathways in oncology.

Core Mechanism of Action

This compound exerts its anticancer effects primarily by targeting the lysosome, a critical organelle for cellular degradation and recycling. Its mechanism is multifaceted, involving the disruption of lysosomal membrane integrity, blockade of the autophagy-lysosome pathway, and subsequent induction of cell death.

Lysosomal Membrane Permeabilization (LMP)

As a lysosomotropic agent, this compound is a weak base that freely crosses cellular membranes and becomes protonated and trapped within the acidic environment of the lysosome. This accumulation leads to lysosomal swelling and destabilization, culminating in Lysosomal Membrane Permeabilization (LMP).[2][3] LMP is a critical event where the integrity of the lysosomal membrane is compromised, leading to the release of luminal contents, including acidic hydrolases like cathepsins, into the cytosol.[3][4] Once in the cytosol, which has a neutral pH, these proteases can retain some activity and cleave various substrates, initiating downstream cell death signaling.[2][5]

Autophagy Blockade

Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation. Many cancer cells upregulate autophagy to survive metabolic stress. This compound acts as a late-stage autophagy inhibitor.[1] It does not prevent the formation of autophagosomes but disrupts their fusion with lysosomes or impairs the degradation of autolysosomal cargo. This blockade leads to the accumulation of the autophagosomal marker LC3-II (the lipidated form of LC3) and the autophagy cargo protein p62 (sequestosome-1), which are hallmark indicators of inhibited autophagic flux.[1]

Induction of Reactive Oxygen Species (ROS)

Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) due to increased metabolic activity and mitochondrial dysfunction.[6][7] While moderate ROS levels can promote cancer cell proliferation, excessive ROS induces oxidative stress and cell death.[8][9] The destabilization of lysosomes by this compound can contribute to increased ROS production.[2] This occurs in part because lysosomes contain redox-active iron, which, when released into the cytosol via LMP, can catalyze the generation of highly reactive hydroxyl radicals.[3] This surge in ROS can further damage cellular components, including mitochondria and the lysosomes themselves, creating a feedback loop that amplifies the cytotoxic effect.[3]

Lysosome-Dependent Cell Death

The release of cathepsins from permeabilized lysosomes is a primary trigger for lysosome-dependent cell death.[5] These proteases can activate pro-apoptotic proteins of the Bcl-2 family (e.g., by cleaving Bid to tBid), which in turn leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade.[2][10] This demonstrates a direct crosstalk between the lysosomal and mitochondrial pathways of apoptosis.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular pathways and logical flows affected by this compound.

Caption: Proposed signaling pathway of this compound, leading to cell death.

Caption: Logical relationship from this compound treatment to cancer cell death.

Quantitative Data

Specific IC50 values for this compound in various cancer cell lines are not extensively detailed in publicly available literature within the search results. However, it is reported that this compound and its water-soluble salt, Lys05, produce equivalent dose-dependent increases in autophagy markers and have identical IC50 values in cell viability assays.[1] This indicates that data generated using Lys05 can be considered representative of this compound's potency. For accurate comparisons, researchers should consult specific study publications. A standardized table for reporting such data is provided below.

| Cancer Cell Line | Cancer Type | Compound | IC50 Value (µM) | Assay Duration | Reference |

| e.g., MCF-7 | Breast Adenocarcinoma | This compound/Lys05 | Data not available | e.g., 72h | [Citation] |

| e.g., A549 | Lung Carcinoma | This compound/Lys05 | Data not available | e.g., 72h | [Citation] |

| e.g., U87 | Glioblastoma | This compound/Lys05 | Data not available | e.g., 72h | [Citation] |

Experimental Protocols & Workflows

Investigating the effects of this compound requires a combination of assays to measure cell viability, autophagic flux, and lysosomal integrity.

Caption: A workflow for characterizing the cellular effects of this compound.

Protocol: Cell Viability (MTS Assay)

This protocol is adapted from standard methodologies to determine the cytotoxic effect of this compound.[11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and no-treatment control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[12]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Western Blot for Autophagy Markers

This protocol provides a framework for detecting the accumulation of LC3B and p62, key indicators of autophagy blockade.[13][14]

-

Cell Culture and Treatment: Plate 1-2 x 10⁶ cells in 100 mm dishes, allow them to attach, and treat with this compound at various concentrations and time points.

-

Cell Lysis:

-

Add 300-500 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13]

-

Scrape the cells and collect the lysate in a microcentrifuge tube.[13]

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[13]

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15]

-

SDS-PAGE and Transfer:

-

Load samples onto a 4-12% Bis-Tris or a 15% Tris-Glycine polyacrylamide gel (a higher percentage gel is better for resolving LC3-I and LC3-II).

-

Run the gel and subsequently transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-LC3B, anti-p62, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBS-T.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash three times with TBS-T.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control. An increase in the LC3-II/LC3-I ratio and total p62 levels indicates autophagy blockade.

Protocol: Immunofluorescence for Cathepsin Release

This protocol is designed to visualize LMP by detecting the translocation of lysosomal proteases, such as Cathepsin B or D, from the lysosome into the cytosol.[16][17][18]

-

Cell Culture: Grow cells on glass coverslips or in chamber slides to ~50-70% confluency.[16]

-

Treatment: Treat cells with this compound for the desired time. Include a positive control for LMP (e.g., L-leucyl-L-leucine methyl ester) and a vehicle control.

-

Fixation:

-

Rinse cells briefly with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[16]

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize cells with 0.2-0.5% Triton X-100 in PBS for 5-10 minutes.[16]

-

Block non-specific antibody binding with a blocking buffer (e.g., 10% goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

-

-

Antibody Staining:

-

Incubate coverslips with a primary antibody against a cathepsin (e.g., anti-Cathepsin B) diluted in blocking buffer overnight at 4°C in a humidified chamber.[17]

-

Wash three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[17]

-

(Optional) Co-stain with a lysosomal marker like LAMP1 to visualize lysosomes and a nuclear stain like DAPI or Hoechst.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.[17]

-

Visualize using a fluorescence or confocal microscope. A diffuse, punctate-negative cytoplasmic signal for cathepsin, as opposed to a distinct punctate signal co-localizing with LAMP1 in control cells, indicates its release from the lysosome and thus, LMP.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. Typical and Atypical Inducers of Lysosomal Cell Death: A Promising Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosome-dependent cell death and deregulated autophagy induced by amine-modified polystyrene nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagy blockade and lysosomal membrane permeabilization contribute to lead-induced nephrotoxicity in primary rat proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysosomes in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Models of reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia-Induced Reactive Oxygen Species: Their Role in Cancer Resistance and Emerging Therapies to Overcome It [mdpi.com]

- 10. Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thno.org [thno.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ccr.cancer.gov [ccr.cancer.gov]

- 14. origene.com [origene.com]

- 15. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 16. Immunofluorescence Microscopy Protocol [protocols.io]

- 17. benchchem.com [benchchem.com]

- 18. Yale Immunofluorescence Protocol [sigmaaldrich.com]

Early-Stage Investigation of Lys01: A Technical Guide to its Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the early-stage biological investigations of Lys01, a novel and potent lysosomotropic agent. This compound, a synthetic dimeric analog of chloroquine, has demonstrated significantly greater potency in autophagy inhibition than its monomeric counterparts, chloroquine (CQ) and hydroxychloroquine (HCQ).[1][2] Its primary mechanism of action involves accumulation within the lysosome and subsequent deacidification, leading to the blockade of autophagic flux.[2][3] This guide consolidates key quantitative data, details the fundamental experimental protocols used for its characterization, and visualizes the core signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers investigating lysosomal biology and developing novel therapeutics targeting autophagy.

Core Mechanism of Action: Lysosomotropism and Autophagy Inhibition

This compound is a weakly basic compound that exhibits classic lysosomotropic properties.[4] It readily permeates cellular membranes in its neutral state and, upon entering the acidic environment of the lysosome, becomes protonated. This protonation traps this compound within the organelle, leading to its accumulation.[2][4]

The high concentration of this compound within the lysosome neutralizes the low pH, impairing the function of acid-dependent lysosomal hydrolases.[2][3] This deacidification is a critical event that blocks the final stage of autophagy: the fusion of autophagosomes with lysosomes and the subsequent degradation of the autophagic cargo.[5][6] The result is an accumulation of autophagosomes and key autophagy-related proteins, such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).[3][7] Studies have confirmed that this compound is a late-stage autophagy inhibitor, not an inducer of autophagy.[7][8]

Structural Importance

Research into the structure-activity relationship of this compound and its derivatives has revealed that several structural motifs are crucial for its enhanced potency compared to CQ. These include the presence of two aminoquinoline rings, a specific triamine linker, and a chlorine atom at the C-7 position.[1][2] This dimeric structure is thought to impart a cooperative advantage for its activity within the lysosome.[7]

Quantitative Data Summary

The enhanced potency of this compound has been quantified in various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from cell viability assays, demonstrating its single-agent antitumor activity.

Table 1: IC50 Values for this compound in Human Cancer Cell Lines (72h MTT Assay)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 1205Lu | Melanoma | 3.6 | [9] |

| c8161 | Melanoma | 3.8 | [9] |

| LN229 | Glioblastoma | 7.9 | [9] |

| HT-29 | Colon Adenocarcinoma | 6.0 | [9] |

Note: The water-soluble salt of this compound, known as Lys05, exhibits equivalent IC50 values and biological activity.[3]

Key Experimental Protocols

The characterization of this compound's biological effects relies on a set of core cellular and molecular biology techniques. The detailed methodologies for these key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 values.

-

Cell Seeding: Plate cancer cells (e.g., LN229, HT-29) in 96-well plates at a density that ensures they are in a logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (and relevant controls like HCQ) in a complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.[7][8]

Autophagy Flux Analysis by LC3 Immunoblotting

This Western blot protocol is used to measure the accumulation of LC3-II, a hallmark of autophagy inhibition.

-

Cell Culture and Lysis: Seed cells (e.g., LN229) in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 4 or 24 hours).[1][8] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

-

SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel (a 15% gel is recommended for resolving LC3-I and LC3-II).[10] Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10] Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I (or LC3-II to the loading control) is used as an indicator of autophagosome accumulation.[1][11]

Autophagosome Visualization by GFP-LC3 Puncta Formation

This fluorescence microscopy-based assay visualizes the accumulation of autophagosomes within the cell.

-

Cell Culture: Seed cells stably expressing a GFP-LC3 fusion protein (e.g., LN229-GFP-LC3) on glass coverslips in 24-well plates.[8]

-

Treatment: Treat the cells with this compound or control compounds for the desired time (e.g., 4 hours).[8]

-

Fixation and Mounting: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes. After washing again, mount the coverslips onto glass slides using a mounting medium containing DAPI (to stain nuclei).[12]

-

Imaging: Acquire images using a fluorescence microscope. Capture images for both the GFP (LC3) and DAPI (nuclei) channels.

-

Analysis: Quantify the number of distinct GFP-LC3 puncta (dots) per cell. An increase in the number and size of these puncta indicates the accumulation of autophagosomes, a key feature of autophagy inhibition by agents like this compound.[1] Treatment with 10 µM this compound has been shown to produce dense puncta, indicating potent blockade.[1][8]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows associated with this compound's biological effects.

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced autophagy inhibition in a cancer cell.

Experimental Workflow Diagram

Caption: Workflow for assessing autophagic flux via LC3 immunoblotting.

References

- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]

- 5. invivogen.com [invivogen.com]

- 6. Autophagy: A Lysosome-Dependent Process with Implications in Cellular Redox Homeostasis and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Preclinical Evaluation of Lys01 Antitumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Lys01, a potent autophagy inhibitor with demonstrated antitumor activity. This compound, and its water-soluble salt Lys05, represent a promising class of lysosomotropic agents that disrupt cellular homeostasis in cancer cells, leading to cell death. This document details the mechanism of action, summarizes key preclinical data, outlines experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Lysosomal Disruption and Autophagy Inhibition

This compound is a dimeric aminoquinoline that functions as a lysosomotropic agent.[1] Due to its chemical properties, it readily crosses cellular membranes and accumulates within the acidic environment of lysosomes.[1] Once inside the lysosome, this compound becomes protonated, leading to its trapping and a subsequent increase in the lysosomal pH.[1] This deacidification of the lysosome has two major consequences for cancer cells:

-

Inhibition of Autophagic Flux: Autophagy is a cellular recycling process that is often upregulated in cancer cells to meet their high metabolic demands and survive stress.[1][2] This process culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cellular contents are degraded by lysosomal hydrolases. By neutralizing the lysosomal pH, this compound inhibits the function of these pH-dependent hydrolases, thereby blocking the final degradation step of autophagy.[1] This leads to an accumulation of autophagosomes and the autophagy cargo protein p62.[3][4]

-

Induction of Cell Death: The sustained inhibition of autophagy and disruption of lysosomal function ultimately triggers cancer cell death.[3] While the precise cell death mechanism can be cell-type dependent, evidence points towards apoptosis and other forms of programmed cell death.

Data Presentation

In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, demonstrate the potent single-agent activity of this compound.[3][5]

| Cell Line | Cancer Type | IC50 (µM) |

| LN229 | Glioblastoma | ~4-8 |

| 1205Lu | Melanoma | ~4-8 |

| HT-29 | Colon Cancer | ~4-8 |

| c8161 | Melanoma | ~4-8 |

Table 1: IC50 values for this compound in various cancer cell lines after 72 hours of treatment, as determined by MTT assay. Data extracted from literature.[3]

In Vivo Antitumor Activity of Lys05

Lys05, the water-soluble trihydrochloride salt of this compound, has been used for in vivo studies due to its improved aqueous solubility.[3] Preclinical studies in xenograft models have demonstrated significant single-agent antitumor activity of Lys05 at well-tolerated doses.[3][4]

| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition |

| Nude Mice | Melanoma (1205Lu Xenograft) | 76 mg/kg i.p. (3/5 days for 14 days) | 53% reduction in average daily tumor growth rate |

| Nude Mice | Colon Cancer (HT-29 Xenograft) | 10 mg/kg i.p. (daily) | Significant impairment of tumor growth |

| Nude Mice | Colon Cancer (HT-29 Xenograft) | 40 mg/kg i.p. (daily) | Dose-dependent impairment of tumor growth |

Table 2: Summary of in vivo antitumor activity of Lys05 in xenograft models. Data extracted from literature.[3][6][7]

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is used to determine the IC50 values of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LN229, 1205Lu, HT-29, c8161)

-

Complete culture medium

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[3]

Autophagic Flux Assay (LC3 Immunoblotting)

This protocol is used to assess the effect of this compound on autophagic flux by measuring the levels of LC3-II.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Bafilomycin A1 (an inhibitor of the vacuolar H+-ATPase that blocks autophagosome-lysosome fusion)

-

RIPA lysis buffer with protease inhibitors

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentration for a specific duration (e.g., 24 hours).

-

In a parallel set of wells, co-treat the cells with this compound and Bafilomycin A1 for the last 2-4 hours of the incubation period.

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with the primary anti-LC3 antibody.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound, which is further enhanced with Bafilomycin A1, indicates a blockage of autophagic flux.[3]

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a xenograft model to evaluate the antitumor activity of Lys05.[8]

Materials:

-

Immunocompromised mice (e.g., Nu/Nu nude mice)[4]

-

Cancer cell line (e.g., 1205Lu or HT-29)

-

Phosphate-buffered saline (PBS)

-

Lys05

-

Calipers

Procedure:

-

Harvest cancer cells and resuspend them in PBS at a concentration of approximately 3 x 10^6 cells per 100-300 µL.[8]

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Lys05 intraperitoneally (i.p.) at the desired dose and schedule (e.g., 10 mg/kg daily).[4] The control group receives vehicle (PBS).

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² x length/2.[8]

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunoblotting, histology).[3]

Mandatory Visualization

References

- 1. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 6. Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

Methodological & Application

Lys01 Treatment Protocol for In Vitro Cell Culture: Application Notes and Detailed Protocols